2-Ethyl-2-oxazoline

Description

Properties

IUPAC Name |

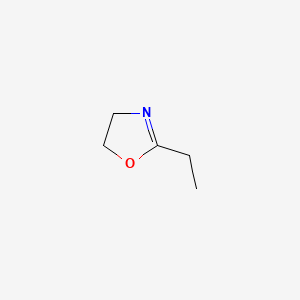

2-ethyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-2-5-6-3-4-7-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEZZYQZRQDLEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25805-17-8 | |

| Record name | Poly(2-ethyl-2-oxazoline) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25805-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9065075 | |

| Record name | Oxazole, 2-ethyl-4,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to pale yellow liquid with an odor like amines; [Alfa Aesar MSDS] | |

| Record name | 2-Ethyl-2-oxazoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19598 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

8.0 [mmHg] | |

| Record name | 2-Ethyl-2-oxazoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19598 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10431-98-8 | |

| Record name | 2-Ethyl-2-oxazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10431-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2-oxazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010431988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-2-oxazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxazole, 2-ethyl-4,5-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxazole, 2-ethyl-4,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-oxazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-2-OXAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8CD92T4P5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

2-Ethyl-2-oxazoline can be synthesized through various methods, often involving the reaction of propionic acid and its derivatives with 2-amino alcohols. One common method involves the dehydration of N-(2-hydroxyethyl)propionamide at high temperatures (260–280°C) to yield this compound . Industrial production methods may involve the use of catalysts such as iron(III) chloride or zinc acetate to improve yield and efficiency .

Chemical Reactions Analysis

2-Ethyl-2-oxazoline undergoes several types of chemical reactions, including:

Cationic Ring-Opening Polymerization (CROP): This is the most significant reaction, where the nitrogen atom in the oxazoline ring initiates a nucleophilic attack, leading to the formation of poly(2-alkyloxazoline)s.

Hydrolysis: The compound can be hydrolyzed to form linear polyethylenimine (L-PEI), which is used in gene therapy.

Substitution Reactions: It can react with various electrophiles to form substituted oxazolines.

Common reagents used in these reactions include acids, bases, and various catalysts, depending on the desired product and reaction conditions.

Scientific Research Applications

Drug Delivery Systems

Poly(2-ethyl-2-oxazoline) has emerged as a promising candidate for drug delivery due to its excellent solubility, biocompatibility, and non-toxic nature. Studies indicate that PEtOx can be utilized in various drug delivery formulations:

- Ocular Drug Delivery : Chitosan/PEtOx films have been developed for ocular drug delivery systems, demonstrating favorable adhesion properties and antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus .

- Inhalation Therapy : PEtOx nanoparticles loaded with ciprofloxacin have been formulated for inhalation, showcasing controlled release properties and enhanced aerosolization characteristics .

- Mucoadhesive Formulations : Interpolymer complexes of PEtOx with Carbopol® have been investigated for oromucosal drug delivery, showing promising mucoadhesive properties and effective drug release profiles .

Tissue Engineering

PEtOx is being explored in tissue engineering due to its ability to form hydrogels that can support cell growth and differentiation. The incorporation of amino groups into the polymer has enabled the development of biofunctionalized materials that can facilitate cell adhesion and promote tissue regeneration .

Alternative to Polyethylene Glycol (PEG)

PEtOx is considered an excellent alternative to PEG in pharmaceutical formulations due to its superior physicochemical properties. It has been shown to enhance the solubility of poorly water-soluble drugs, such as hydrocortisone, through the formation of stable interpolymer complexes .

Bioconjugation Strategies

The versatility of PEtOx allows for various bioconjugation strategies, including the synthesis of amphiphilic block copolymers through cationic ring-opening polymerization (CROP). This method enables the functionalization of PEtOx with different end groups, making it suitable for targeted drug delivery systems .

Antimicrobial Applications

PEtOx exhibits intrinsic antibacterial properties, making it suitable for use in wound dressings and other medical applications where infection prevention is crucial. The incorporation of PEtOx into biodegradable photoluminescent polymers has shown potential in enhancing antimicrobial efficacy without relying on traditional antibacterial agents .

Summary of Key Properties

| Property | Description |

|---|---|

| Solubility | High solubility in water and polar organic solvents |

| Biocompatibility | Non-toxic; approved as a food additive by FDA |

| Thermal Stability | High thermal stability suitable for diverse applications |

| Functionalization | Versatile functionalization options via CROP |

Ciprofloxacin-Loaded Nanoparticles

A study on ciprofloxacin-loaded PEtOx nanoparticles demonstrated an initial burst release of 50% within 12 hours, followed by sustained release over seven days, highlighting the potential for effective inhalation therapies .

Mucoadhesive Tablet Formulations

Research on Carbopol/PEtOx tablets showed a linear correlation between maximal detachment force and total work of adhesion, indicating strong mucoadhesive properties suitable for oromucosal applications .

Mechanism of Action

The primary mechanism of action for 2-ethyl-2-oxazoline involves its ability to undergo cationic ring-opening polymerization. The lone pair of electrons on the nitrogen atom initiates a nucleophilic attack on an electrophile, forming an oxazolinium cation intermediate, which then propagates the polymerization process .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Methyl-2-oxazoline (MeOx)

- Chemical Structure and Polymer Properties :

MeOx differs from EtOx by having a methyl group instead of an ethyl substituent. Plasma-polymerized coatings from MeOx exhibit higher concentrations of N≡C and N-C=O bonds compared to EtOx-derived films, leading to enhanced crosslinking density and mechanical stability . For example, N-C=O bond concentration in MeOx films is sixfold higher than in EtOx films (Table 1) .

| Element/Bond | 2-Methyl-2-oxazoline | 2-Ethyl-2-oxazoline |

|---|---|---|

| N (%) | 24 | 15 |

| N≡C bonds (%) | 37 ± 5 | 29 ± 5 |

| N-C=O bonds (%) | 130 ± 10 | 110 ± 10 |

- Thermoresponsive Behavior :

Poly(2-methyl-2-oxazoline) (PMeOx) lacks a distinct LCST in water, unlike PEtOx, which exhibits LCST behavior above a threshold molar mass (~50 kDa) .

2-Nonyl-2-oxazoline (NoOx)

- Copolymer Mechanical Properties: Block copolymers of EtOx and NoOx display higher stiffness compared to random copolymers due to microphase separation. For instance, a block copolymer arrangement increases Young’s modulus by ~30% compared to random equivalents, attributed to the hydrophobic NoOx segments forming rigid domains .

Poly(ethylene glycol) (PEG)

- Biocompatibility and Toxicity :

PEtOx shows comparable short-term cytotoxicity and hemocompatibility to PEG, a gold-standard stealth polymer. Both polymers exhibit minimal cytotoxicity at concentrations <1 mg/mL. However, PEG induces moderate hemolysis at high doses (40 kDa, 10 mg/mL), whereas PEtOx maintains better hemocompatibility under similar conditions .

| Polymer | Hemolysis (%) | Cell Viability (%) |

|---|---|---|

| PEG 40kDa | 12.5 ± 1.2 | 85 ± 3 |

| PEtOx 40kDa | 4.8 ± 0.7 | 92 ± 2 |

- Synthesis Advantages :

PEtOx can be synthesized via microwave-assisted living polymerization, offering faster reaction times and lower polydispersity (Đ = 1.1–1.3) compared to PEG derivatives .

Poly[N-(2-hydroxypropyl)methacrylamide] (PHPMA)

- Biodistribution in Tumor Models: In hydroxyapatite nanoparticle coatings, PEtOx and PEG demonstrate superior tumor accumulation (~8% ID/g) compared to PHPMA (~3% ID/g). PHPMA-coated nanoparticles also show faster clearance from the bloodstream (t₁/₂ = 2.1 h vs. 4.5 h for PEtOx) .

Poly(2-oxazoline)s with Functional Groups

- Mucoadhesive Performance :

Pure PEtOx exhibits poor mucoadhesion (work of adhesion: 0.018–0.032 N·m), but complexes with Carbopol® improve adhesion by forming hydrogen bonds. For example, Carbopol 974/PEtOx 500 complexes increase adhesion work to 0.12 N·m .

Plasma-Polymerized Films

- Antibiofouling Properties :

EtOx-derived plasma films resist bacterial biofilm formation (e.g., >90% reduction in S. aureus adhesion) and exhibit cell-repellent properties, outperforming many acrylate-based coatings .

Key Research Findings

Synthetic Flexibility : PEtOx can be functionalized via click chemistry (e.g., PFTR reactions) to create star-shaped or multiblock architectures, enabling tailored amphiphilic structures .

Hydrolysis Stability : PEtOx degrades slower in acidic conditions (pH 3, t₁/₂ = 72 h) compared to PEG (t₁/₂ = 24 h), enhancing its utility in sustained drug delivery .

Interpolymer Complexation : Complexation with Carbopol® improves PEtOx’s mucoadhesion and swelling capacity, critical for buccal drug delivery .

Biological Activity

2-Ethyl-2-oxazoline (EtOx) is a cyclic ether that has garnered significant attention in biomedical applications due to its unique properties and potential for various therapeutic uses. This article examines the biological activity of this compound, focusing on its synthesis, physicochemical properties, cytotoxicity, and applications in drug delivery and tissue engineering.

Synthesis and Characterization

The synthesis of this compound typically involves cationic ring-opening polymerization (CROP), which allows for precise control over molecular weight and architecture. Recent studies have explored the use of "green" solvents in this process to enhance sustainability while maintaining efficiency . The resulting polymers can be characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and size exclusion chromatography (SEC) to confirm their structure and purity.

Poly(this compound) exhibits several favorable physicochemical properties:

- Hydrophilicity : Its hydrophilic nature makes it suitable for biomedical applications, particularly in drug delivery systems.

- Biocompatibility : Studies indicate that poly(EtOx) has low cytotoxicity, with MTT assays showing minimal impact on cell viability at concentrations below 1 mg/mL .

- Self-assembly : The ability to form micelles in aqueous environments is crucial for its use as a drug carrier, allowing for encapsulation of hydrophobic drugs .

Cytotoxicity and Cell Viability

The cytotoxicity of this compound and its derivatives has been extensively studied. For instance, copolymers containing poly(EtOx) demonstrated low cytotoxicity across various tumor cell lines. The half-maximal inhibitory concentration (IC50) values were notably high, indicating a favorable safety profile for therapeutic applications .

Drug Delivery Applications

Poly(this compound) has been investigated as a promising candidate for drug delivery systems due to its ability to form stable nanoparticles. These nanoparticles can encapsulate drugs effectively, enhancing their solubility and bioavailability. For example, formulations combining poly(EtOx) with Carbopol® have shown improved mucoadhesive properties and controlled release profiles for poorly soluble drugs like hydrocortisone .

Tissue Engineering

In tissue engineering, poly(EtOx) is being explored as a scaffold material due to its biocompatibility and ability to support cell attachment and proliferation. Research indicates that these polymers can be modified to enhance their interaction with biological tissues, making them suitable for regenerative medicine applications .

Case Studies

- Polymeric Micelles for Cancer Therapy : A study developed micelles from poly(this compound)-co-polyethyleneimine block copolymers designed for targeted delivery in breast and prostate cancer treatments. These micelles exhibited particle sizes conducive to cellular uptake and showed promising results in cytotoxicity assays against cancer cell lines .

- Mucoadhesive Drug Formulations : Research on the formulation of mucoadhesive tablets using poly(EtOx) demonstrated significant improvements in drug retention at mucosal sites, which is critical for enhancing therapeutic efficacy in oromucosal drug delivery systems .

Summary of Findings

The biological activity of this compound is characterized by its low cytotoxicity, favorable physicochemical properties, and versatility in biomedical applications. The following table summarizes key findings related to its biological activity:

Q & A

Basic: What are the standard synthetic routes for poly(2-ethyl-2-oxazoline) (PEtOx)?

PEtOx is typically synthesized via cationic ring-opening polymerization (CROP) . Key steps include:

- Initiator selection : Methyl tosylate or methyl triflate are common initiators, enabling controlled propagation .

- Solvent choice : Acetonitrile or chlorobenzene are traditional solvents, but ethyl acetate has emerged as a greener alternative, reducing environmental impact while maintaining high polymerization control .

- Termination : Sodium hydroxide or azide solutions are used to cap polymer ends, yielding hydroxyl or azide termini for further functionalization .

Advanced: How can molecular weight and dispersity (Đ) be controlled during PEtOx synthesis?

- Living polymerization : Use low-temperature CROP (e.g., 42°C in acetonitrile) with methyl p-tosylate to achieve narrow Đ (<1.05). Molecular weight is tunable via monomer-to-initiator (M/I) ratio .

- Multifunctional initiators : Ruthenium-based metalloinitiators (e.g., [(bpy)ₙRu{bpy(CH₂Cl)₂}₃₋ₙ]²⁺) enable star-shaped architectures but impose an upper MW limit (~25 kDa) due to steric hindrance .

- Validation : Size exclusion chromatography (SEC) with multi-angle laser light scattering (MALLS) ensures accurate MW determination .

Basic: What experimental conditions govern PEtOx hydrolysis?

Hydrolysis converts PEtOx into poly(ethylene imine) (PEI) copolymers:

- Acid concentration : 1 M HCl at 120°C for 30 minutes (microwave-assisted) achieves ~20% hydrolysis, balancing solubility and functionality .

- Temperature dependence : Higher temperatures (>120°C) accelerate hydrolysis but risk chain degradation .

- Characterization : Hydrolysis degree is quantified via ¹H NMR or titration .

Advanced: How can PEtOx be functionalized for chelation or sensing applications?

- Michael addition : React ω-azide-PEtOx with phosphonated acrylates (e.g., dimethyl(acryloyloxymethyl) phosphonate) to introduce chelating groups .

- Halochromic sensors : Covalent grafting of alizarin yellow R (AYR) onto PEtOx-stat-P(nButOx) enables pH-responsive nanofibers for amine detection .

- Solubility tuning : Hydrolysis degree must remain ≤25% to retain aqueous solubility while maximizing functional group density .

Basic: What analytical methods characterize PEtOx molecular weight and end-groups?

Advanced: How are reactivity ratios used to design PEtOx copolymers with tunable LCST?

- Gradient copolymers : Reactivity ratios (e.g., rEtOx = 3.15, riPrOx = 0.57) favor gradient PEtOx-grad-PiPrOx, enabling sharp LCST transitions .

- Random copolymers : For PEtOx-ran-PnPrOx (rEtOx = 1.28, rnPrOx = 1.04), LCST is linearly adjustable with composition .

- Validation : ¹H NMR and turbidimetry confirm phase behavior in water-ethanol mixtures .

Advanced: How to resolve contradictions in hydrolysis data across studies?

Discrepancies in hydrolysis degrees often arise from:

- HCl concentration : Higher concentrations (>1 M) accelerate hydrolysis but may degrade chains .

- Temperature gradients : Microwave vs. oil-bath heating introduce variability; ensure uniform thermal profiles .

- Polymer source : Commercial vs. synthesized PEtOx may differ in purity, affecting reproducibility .

Advanced: What design principles apply to PEtOx-based biomedical nanomaterials?

- Drug delivery : Use PEtOx-b-PCL block copolymers for micelle formation, optimizing LCST for triggered release .

- Nanofibers : Electrospin PEtOx-stat-P(nButOx) with AYR for reusable pH sensors; adjust copolymer hydrophobicity to tune sensitivity .

Basic: How does solvent choice impact PEtOx polymerization?

- Ethyl acetate : Replaces acetonitrile/chlorobenzene, offering pharmaceutical compliance and reduced toxicity. Reaction rates remain comparable .

- Polar aprotic solvents : Enhance propagation rates but may require higher temperatures for full monomer conversion .

Advanced: How do initiators influence copolymerization kinetics?

- Counterion basicity : Initiators with weaker leaving groups (e.g., OTs⁻ > I⁻ > Br⁻ > Cl⁻) increase cationic species concentration, accelerating polymerization .

- Reactivity ratios : For PEtOx-co-PhOx, rEtOx = 7.9–10.1 and rPhOx = 0.18–0.30 favor quasi-diblock structures, regardless of initiator .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.